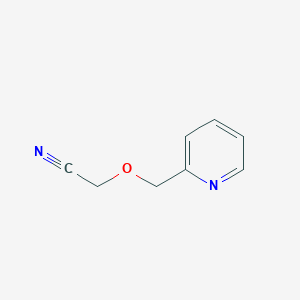![molecular formula C16H19NO4S2 B13818941 3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate CAS No. 203785-60-8](/img/structure/B13818941.png)
3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate is an organic compound that belongs to the benzothiazolium family. This compound is known for its unique structural features, which include a benzothiazole ring system fused with a benzo ring, and the presence of ethyl and methyl substituents. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate typically involves the reaction of 2-methylbenzothiazole with ethylating agents under controlled conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of automated equipment for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzothiazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogenated benzothiazole derivatives.
Scientific Research Applications
3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-methylbenzothiazolium iodide
- 2-Ethyl-3-methylbenzothiazolium iodide
- 3-Ethyl-2-(methylthio)-1,3-benzothiazol-3-ium methyl sulfate
Uniqueness
3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
203785-60-8 |
|---|---|
Molecular Formula |
C16H19NO4S2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate |
InChI |
InChI=1S/C14H14NS.C2H6O4S/c1-3-15-10(2)16-14-12-7-5-4-6-11(12)8-9-13(14)15;1-2-6-7(3,4)5/h4-9H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
VAGPOKXWIFEWDQ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)C.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B13818860.png)
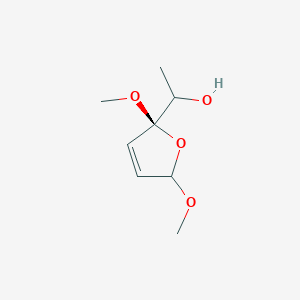
![Methyl 2-[(hydroxyamino)methylideneamino]benzoate](/img/structure/B13818871.png)
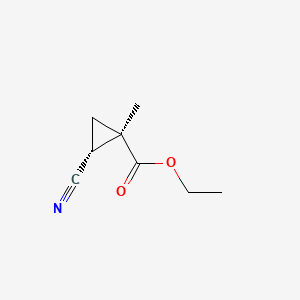
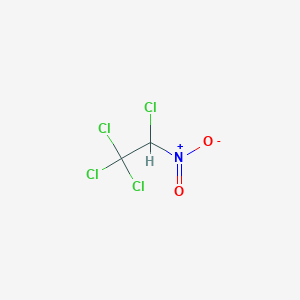
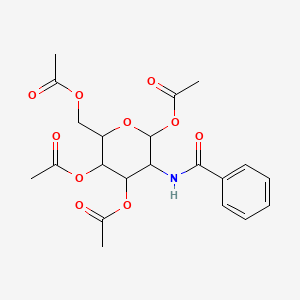

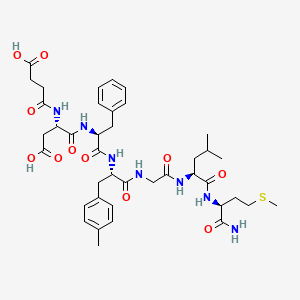
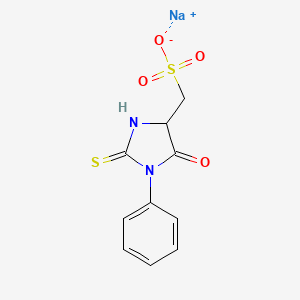
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13818929.png)
![3-Boc-8-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B13818932.png)

![(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde](/img/structure/B13818956.png)
